Cas no 21120-79-6 (1-(2-Chloro-ethoxy)-2-methyl-benzene)

1-(2-Chloro-ethoxy)-2-methyl-benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-ethoxy)-2-methyl-benzene
- (2-Chlor-aethyl)-o-tolyl-aether
- (2-chloro-ethyl)-o-tolyl ether
- 1-(2-chloroethoxy)-2-methyl-benzene
- 2-(2-Chlor-aethoxy)-toluol
- 2-Chlor-1-o-tolyloxy-aethan
- 2-chloro-1-(2-methylphenoxy)ethane
- 2-o-Tolyloxy-aethylchlorid
- AC1LCAGG
- CTK6H8567
- SureCN5825166
- VULUPRKDRIRLLH-UHFFFAOYSA-N
- Benzene, 1-(2-chloroethoxy)-2-methyl-
- SCHEMBL5825166
- 1-(2-Chloroethoxy)-2-methylbenzene #
- CS-0117010
- Phenetole, .beta.-chloro-o-methyl-
- 1-(2-Chloroethoxy)-2-methylbenzene
- AKOS000301234
- 1-(2-Chloro-ethoxy)-2-methylbenzene
- DTXSID10341395
- 21120-79-6
-
- MDL: MFCD00634329
- インチ: InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3
- InChIKey: VULUPRKDRIRLLH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1OCCCl
計算された属性
- せいみつぶんしりょう: 170.0498427g/mol
- どういたいしつりょう: 170.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-(2-Chloro-ethoxy)-2-methyl-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C433333-50mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 50mg |
$ 115.00 | 2022-06-06 | ||
TRC | C433333-5mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C433333-10mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 10mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187650-50mg |
1-(2-Chloroethoxy)-2-methylbenzene |
21120-79-6 | 98% | 50mg |
¥2002 | 2023-04-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019931-500mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 500mg |
2957.0CNY | 2021-07-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187650-500mg |
1-(2-Chloroethoxy)-2-methylbenzene |
21120-79-6 | 98% | 500mg |
¥3549 | 2023-04-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019931-500mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 500mg |
2957CNY | 2021-05-07 | ||
A2B Chem LLC | AF34987-500mg |
1-(2-CHLORO-ETHOXY)-2-METHYL-BENZENE |
21120-79-6 | 500mg |
$265.00 | 2024-04-20 |
1-(2-Chloro-ethoxy)-2-methyl-benzene 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
1-(2-Chloro-ethoxy)-2-methyl-benzeneに関する追加情報
Professional Introduction to Compound with CAS No. 21120-79-6 and Product Name: 1-(2-Chloro-ethoxy)-2-methyl-benzene
1-(2-Chloro-ethoxy)-2-methyl-benzene, identified by its Chemical Abstracts Service (CAS) number 21120-79-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound has garnered attention due to its unique structural properties and potential applications in the synthesis of bioactive molecules. The presence of both a chloroethoxy substituent and a methyl group on a benzene ring imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.
The structure of 1-(2-Chloro-ethoxy)-2-methyl-benzene consists of a benzene core substituted with a 2-chloroethoxy group at the ortho position relative to a methyl group. This specific arrangement enhances its utility in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. The chloroethoxy moiety is known for its ability to participate in nucleophilic substitution reactions, while the methyl group provides steric and electronic effects that influence the overall reactivity of the molecule.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(2-Chloro-ethoxy)-2-methyl-benzene and its derivatives. Research has indicated that this compound may serve as a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and even anticancer properties. The benzene ring itself is a fundamental scaffold in medicinal chemistry, and modifications at specific positions can lead to compounds with enhanced biological activity.
One of the most compelling aspects of 1-(2-Chloro-ethoxy)-2-methyl-benzene is its role as an intermediate in the synthesis of more complex pharmacophores. For instance, studies have demonstrated its utility in creating substituted benzamides and benzothiazoles, which are known for their therapeutic efficacy. The chloroethoxy group can be readily displaced by various nucleophiles, allowing for further functionalization and tailoring of the molecule's properties to meet specific pharmacological requirements.
The chemical reactivity of 1-(2-Chloro-ethoxy)-2-methyl-benzene makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many drugs on the market today. By leveraging these transformations, chemists can generate novel derivatives of 1-(2-Chloro-ethoxy)-2-methyl-benzene with tailored biological activities.
Recent advancements in computational chemistry have also highlighted the importance of 1-(2-Chloro-ethoxy)-2-methyl-benzene as a building block. Molecular modeling studies suggest that modifications to this compound can lead to optimized drug-like properties, such as improved solubility, bioavailability, and target specificity. These insights are driving further exploration into its potential applications in drug discovery.
In addition to its pharmaceutical relevance, 1-(2-Chloro-ethoxy)-2-methyl-benzene has shown promise in materials science. Its aromatic nature and functional groups make it a candidate for developing organic semiconductors and liquid crystals. The ability to precisely tune its electronic properties through structural modifications opens up new avenues for innovation in electronic devices and display technologies.
The synthesis of 1-(2-Chloro-ethoxy)-2-methyl-benzene typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include etherification reactions followed by chlorination or vice versa. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product, underscoring the importance of optimizing synthetic protocols for large-scale production.
Quality control and analytical characterization are critical when dealing with compounds like 1-(2-Chloro-ethoxy)-2-methyl-benzene. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound. These analytical methods ensure that researchers obtain consistent results reproducibly across different batches.
The future prospects for 1-(2-Chloro-ethoxy)-2-methyl-benzene are promising, with ongoing research focusing on expanding its applications in drug development and materials science. Collaborative efforts between academia and industry are likely to drive innovation, leading to new derivatives with enhanced functionalities. As our understanding of molecular interactions deepens, compounds like 1-(2-Chloro-ethoxy)-2-methyl-benzene will continue to play a crucial role in advancing scientific discovery.
21120-79-6 (1-(2-Chloro-ethoxy)-2-methyl-benzene) 関連製品
- 2098113-75-6(2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)
- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 1105204-94-1(2-({1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}methyl)pyridine)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)




